molecular formula C19H21NO3 B2496970 1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone CAS No. 477334-25-1

1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone

Cat. No. B2496970
CAS RN: 477334-25-1
M. Wt: 311.381
InChI Key: FQYBOFZHDOIWHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including polarized molecular-electronic structures and supramolecular aggregation. These processes highlight the importance of specific intermolecular interactions, such as hydrogen bonds and π–π stacking interactions, in the formation of crystalline structures (Low et al., 2004). Additionally, asymmetric synthesis methods have been developed for related metabolites, demonstrating the stereochemical control achievable in such synthetic processes (Shetty & Nelson, 1988).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals polarized molecular-electronic structures and highlights the role of intramolecular N—H⋯O hydrogen bonding in stabilizing these structures. The arrangements of molecules in crystalline forms are significantly influenced by these interactions, as well as by other hydrogen bonds and π–π stacking interactions (Low et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving the compound and its analogs can lead to the formation of diverse structures through processes such as Pd-catalyzed cross-coupling reactions and Rh(I)-catalyzed hydrogenation. These reactions underscore the compound's versatility in synthetic chemistry and its potential for generating structurally diverse derivatives (Bellina & Rossi, 2002).

Physical Properties Analysis

The physical properties of related compounds, such as crystallinity, solubility, and melting points, are closely related to their molecular structures. The arrangement of molecules in the solid state, influenced by hydrogen bonding and stacking interactions, can affect these properties significantly, as seen in the detailed analysis of polymorphic forms (Vogt et al., 2013).

Chemical Properties Analysis

The chemical behavior of "1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone" and related compounds involves reactivity towards various functional group transformations, highlighting the compound's role in the synthesis of diverse chemical entities. Studies on the synthesis of metabolites and degradation products reveal the compound's chemical versatility and potential applications in developing new therapeutic agents (Ukawa et al., 1985).

Scientific Research Applications

  • Organic Impurity Profiling in Synthesis

    The compound plays a role in organic impurity profiling, particularly in the synthesis of methylone from catechol. Impurities detected in various intermediates, including 1,3-benzodioxole derivatives, were analyzed through GC-MS and NMR spectroscopy. This research provides insights into the chemical profiles of methylone and its intermediate compounds (Heather et al., 2017).

  • Fragrance Industry

    1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, related to the compound , is used as a fragrance ingredient. Its toxicologic and dermatologic profile was reviewed, highlighting its application in the fragrance industry (Mcginty et al., 2012).

  • Synthetic Chemistry

    The compound is involved in the synthesis of various derivatives, such as N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine. These synthesized molecules have applications in antibacterial activity research (Aziz‐ur‐Rehman et al., 2015).

  • Supramolecular Structures Analysis

    Studies have been conducted on the supramolecular structures of compounds containing the 1,3-benzodioxol-5-yl moiety. These studies provide valuable information on molecular interactions and hydrogen bonding patterns (Low et al., 2002).

  • Molecular Electronic Structure Analysis

    The compound has been used in spectroscopic and quantum mechanical investigations to understand its electronic structure and spectra. This research aids in the development of spectral detection technology (Ragamathunnisa M et al., 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-propan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)14-3-6-16(7-4-14)20-10-9-17(21)15-5-8-18-19(11-15)23-12-22-18/h3-8,11,13,20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBOFZHDOIWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone

CAS RN

477334-25-1
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-ISOPROPYLANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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